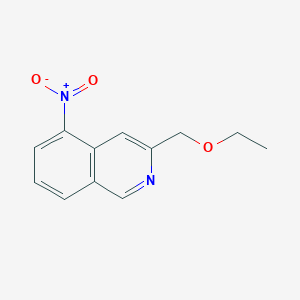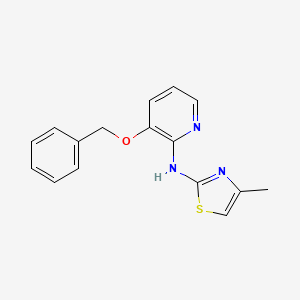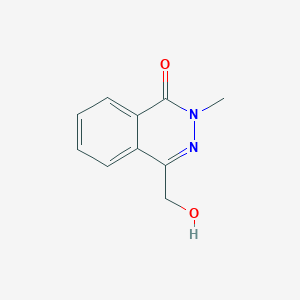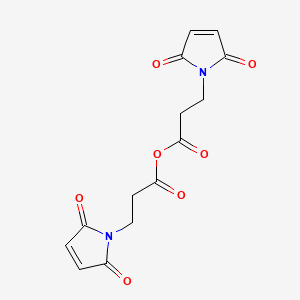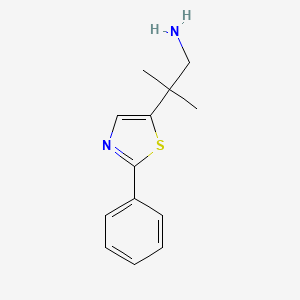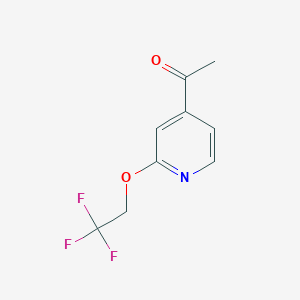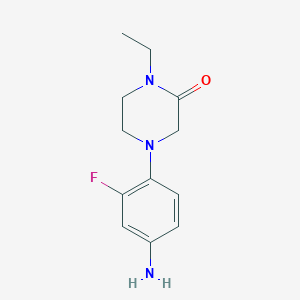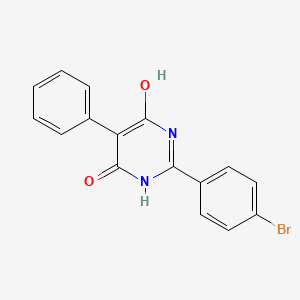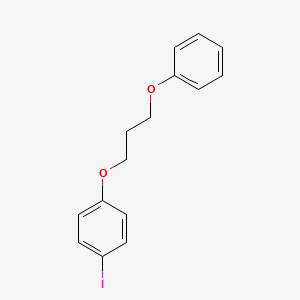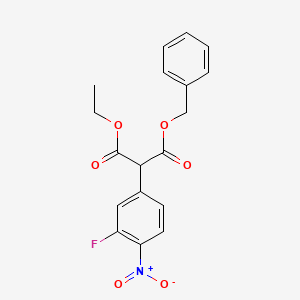
1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenylmethyl group, a fluoro-nitrophenyl group, and a propanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate typically involves the esterification of phenylmethyl (3-fluoro-4-nitrophenyl)propanedioic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
化学反応の分析
Types of Reactions
1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of phenylmethyl (3-fluoro-4-nitrophenyl)propanedioic acid.
Reduction: Formation of ethyl phenylmethyl (3-fluoro-4-aminophenyl)propanedioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .
類似化合物との比較
Similar Compounds
- Ethyl phenylmethyl (3-chloro-4-nitrophenyl)propanedioate
- Ethyl phenylmethyl (3-bromo-4-nitrophenyl)propanedioate
- Ethyl phenylmethyl (3-iodo-4-nitrophenyl)propanedioate
Uniqueness
1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and binding affinity to specific molecular targets, making it a valuable compound for various applications .
特性
分子式 |
C18H16FNO6 |
|---|---|
分子量 |
361.3 g/mol |
IUPAC名 |
3-O-benzyl 1-O-ethyl 2-(3-fluoro-4-nitrophenyl)propanedioate |
InChI |
InChI=1S/C18H16FNO6/c1-2-25-17(21)16(13-8-9-15(20(23)24)14(19)10-13)18(22)26-11-12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3 |
InChIキー |
YDGNOSAQDYIKJK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
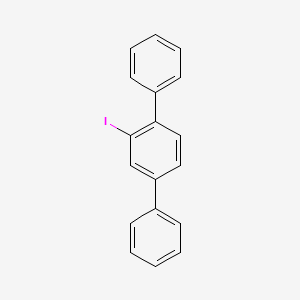
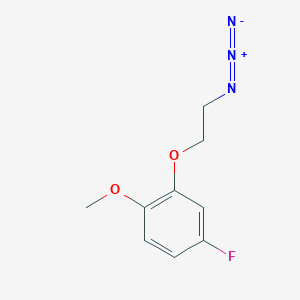
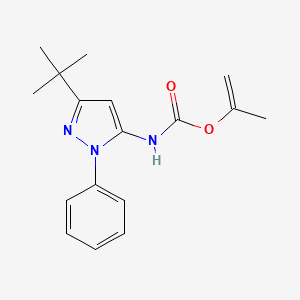
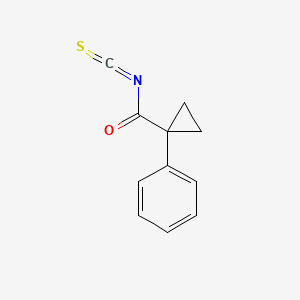
![N-[7-(Pyridin-3-YL)heptyl]acetamide](/img/structure/B8319920.png)
